molecular formula C21H21N5O2 B6084294 N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide

N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B6084294
M. Wt: 375.4 g/mol
InChI Key: XQJIXQPLUZXFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a combination of imidazole, pyridine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as nickel, and reagents like amido-nitriles . The cyclization of amido-nitriles to form disubstituted imidazoles is a key step in this process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and pyridine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole and pyridine rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-imidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide
  • N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylate

Uniqueness

N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide is unique due to the presence of the 2-methylimidazole moiety, which can influence its chemical reactivity and biological activity. The combination of imidazole, pyridine, and pyrrolidine rings also provides a versatile scaffold for further functionalization and optimization .

Properties

IUPAC Name

N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-15-22-12-14-25(15)17-9-7-16(8-10-17)24-20(27)19-6-4-13-26(19)21(28)18-5-2-3-11-23-18/h2-3,5,7-12,14,19H,4,6,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJIXQPLUZXFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3CCCN3C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.